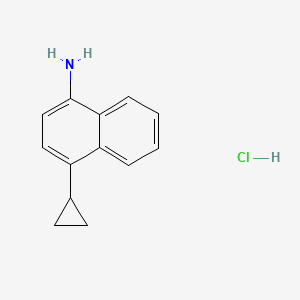
3-Hydroxy Chlormadinone Acetate
Overview
Description
3-Hydroxy Chlormadinone Acetate is a synthetic progestin used for studying diverse gynecological ailments like endometriosis and dysmenorrhea . It is a derivative of chlormadinone acetate, which is a progestin that was never marketed .
Synthesis Analysis
The synthesis of this compound involves the reaction of acetylene with a solution of this compound in toluene, previously admixed with a solution of sodium in tert-amyl alcohol, to form the 17-ethynyl-17-hydroxy compound. Hydrolysis at the 3-ethoxy linkage by heating with dilute hydrochloric acid is accompanied by rearrangement of the 3-hydroxy-3,5-diene compound to the 3-oxo-4-ene compound .Molecular Structure Analysis
The molecular formula of this compound is C23H31ClO4 . The structure of Chlormadinone Acetate is nearly the same as those of delmadinone acetate and osaterone acetate, which similarly have A-ring modifications .Chemical Reactions Analysis
The chemical reactions of this compound involve hydrolysis at the 3-ethoxy linkage by heating with dilute hydrochloric acid, which is accompanied by rearrangement of the 3-hydroxy-3,5-diene compound to the 3-oxo-4-ene compound .Scientific Research Applications
Treatment of Canine Benign Prostatic Hyperplasia : Shibata et al. (2001) studied the effects of chlormadinone acetate on prostatic histology and apoptosis in a spontaneous canine benign prostatic hyperplasia model. They found that chlormadinone acetate led to a significant increase in apoptosis in the prostate compared to control and finasteride groups (Shibata et al., 2001).
Clinical Applications in Human Medicine : Lin, Huang, and Zeng (2018) reviewed the clinical applications of CMA, highlighting its use in contraception, treatment of dysmenorrhea, androgen excess-related diseases, and premenstrual or menstrual discomfort (Lin, Huang, & Zeng, 2018).
Anti-androgenic Activity in Various Species : Honma et al. (1977) investigated the metabolism of CMA, a new anti-androgenic agent, in rats, rabbits, dogs, and humans. They found significant species differences in the metabolic pattern and anti-androgenic activities of the metabolites (Honma et al., 1977).
Effect on Na+,K+-ATPase Activity : Wehling et al. (1981) discovered that chlormadinone acetate inhibits Na+,K+-ATPase activity and binds to the ouabain binding site of isolated Na+,K+-ATPase (Wehling et al., 1981).
Pharmacodynamic Properties and Therapeutic Applications : Druckmann (2009) provided an overview of the pharmacodynamic properties and therapeutic applications of CMA, especially in hormone replacement therapy and contraception (Druckmann, 2009).
Antiandrogenic Activity in Androgen-Dependent Cell Line : Térouanne et al. (2002) demonstrated that CMA exhibits antiandrogenic activity in human androgen-dependent cell lines, suggesting its potential as a therapeutic option in conditions of hyperandrogenism (Térouanne et al., 2002).
Mechanism of Action
3-Hydroxy Chlormadinone Acetate is a potent progesterone receptor (PR) agonist, a partial androgen receptor (AR) antagonist, and a weak glucocorticoid receptor (GR) antagonist . It binds to PRs, inducing the expression of progesterone-responsive genes. Additionally, it blocks ARs in target organs and reduces the activity of skin 5 alpha-reductase, thus inhibiting androgen production and signaling .
Future Directions
Chlormadinone Acetate, from which 3-Hydroxy Chlormadinone Acetate is derived, is used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, in the treatment of gynecological disorders, and in the treatment of androgen-dependent conditions like enlarged prostate and prostate cancer in men and acne and hirsutism in women . It continues to be used in other countries due to its high contraceptive efficacy and tolerability . A recent study showed that low-dose chlormadinone acetate increased the persistence rate of active surveillance in patients with low-risk prostate cancer .
Biochemical Analysis
Biochemical Properties
3-Hydroxy Chlormadinone Acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to human progesterone, androgen, and glucocorticoid receptors . The binding affinities to these receptors vary, with the highest affinity observed for the progesterone and androgen receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it can inhibit testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, showing antiandrogenic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to have similar progestomimetic activities and antiandrogenic activities
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation
Transport and Distribution
It is known that Chlormadinone Acetate, the parent compound, is extensively metabolized in the liver
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-WPAWLZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(CC[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184461 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-15-5 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


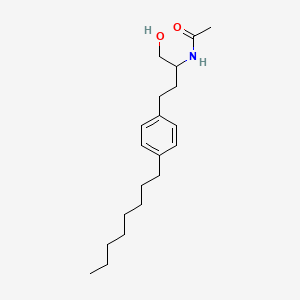
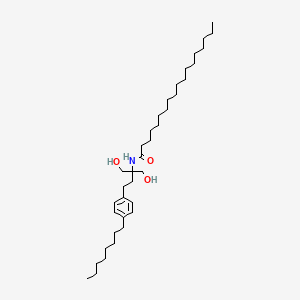
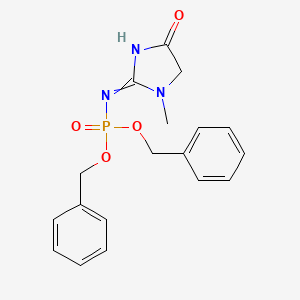



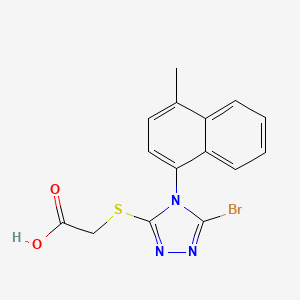
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)


